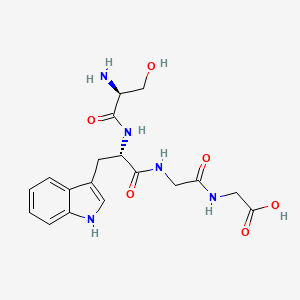

L-Seryl-L-tryptophylglycylglycine

Description

Structure

3D Structure

Properties

CAS No. |

824953-17-5 |

|---|---|

Molecular Formula |

C18H23N5O6 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C18H23N5O6/c19-12(9-24)17(28)23-14(18(29)22-7-15(25)21-8-16(26)27)5-10-6-20-13-4-2-1-3-11(10)13/h1-4,6,12,14,20,24H,5,7-9,19H2,(H,21,25)(H,22,29)(H,23,28)(H,26,27)/t12-,14-/m0/s1 |

InChI Key |

RHFKMKIWKWTQOV-JSGCOSHPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Approaches for L Seryl L Tryptophylglycylglycine

Fundamental Principles of Chemical Peptide Synthesis

The core principle of chemical peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. bachem.comiris-biotech.de To achieve a specific peptide sequence like L-Seryl-L-tryptophylglycylglycine, the reactive functional groups of the amino acids that are not involved in peptide bond formation must be temporarily blocked by protecting groups. wikipedia.orglifetein.com The synthesis proceeds in a series of cycles, each involving the deprotection of the N-terminal amino group of the growing peptide chain, followed by the coupling of the next N-protected amino acid. peptide.comamerigoscientific.com

Solid-Phase Peptide Synthesis (SPPS) for Oligopeptides

Solid-phase peptide synthesis (SPPS) is the standard method for producing oligopeptides like this compound. wikipedia.orgrsc.org The synthesis begins by attaching the C-terminal amino acid (in this case, glycine) to an insoluble polymeric support, known as a resin. wikipedia.orgbiosyn.com The peptide chain is then assembled in a stepwise manner from the C-terminus to the N-terminus. wikipedia.orgbiosyn.com This approach allows for the use of excess reagents to drive the coupling reactions to completion, with purification simply involving washing the resin to remove unreacted reagents and byproducts. wikipedia.orgpeptide.com

The choice of resin is a critical factor in SPPS, as it influences the conditions required for the final cleavage of the peptide from the solid support. amerigoscientific.combiosynth.com For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, Wang resin or 2-Chlorotrityl chloride resin are commonly employed. appliedpolytech.comresearchgate.net Wang resin is popular due to the high yields and purity it can provide, though the initial attachment of the first amino acid can be challenging. appliedpolytech.com 2-Chlorotrityl chloride resin is also a suitable choice, especially if a protected peptide fragment is desired. peptide.com

The loading capacity of the resin, which is the amount of the initial amino acid that can be attached per gram of resin, is another important consideration. researchgate.net For shorter peptides, a higher loading capacity may be advantageous for efficiency, while for longer or more complex peptides, a lower loading capacity can help to minimize aggregation. researchgate.net

Table 1: Common Resins for Solid-Phase Peptide Synthesis

| Resin Name | Linker Type | Cleavage Conditions | Suitable for C-Terminal |

| Wang Resin | p-alkoxybenzyl alcohol | Moderately acidic (e.g., TFA) | Acid |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Very mild acidic | Acid |

| Rink Amide Resin | Acid-labile | Mildly acidic (e.g., TFA) | Amide |

| Merrifield Resin | Benzyl-type | Strong acid (e.g., HF) | Acid |

This table provides a summary of common resins and their general characteristics.

To control the stepwise assembly of the peptide chain, the N-terminal amino group of each incoming amino acid is protected. wikipedia.org The two most common protecting groups used in SPPS are the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. wikipedia.orglifetein.com

The Fmoc/tBu strategy is widely used due to its milder deprotection conditions. lifetein.compeptide.com The Fmoc group is stable to acid but is readily removed by a base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.compeptide.comresearchgate.net This allows for the use of acid-labile protecting groups for the side chains of the amino acids. lifetein.com

The Boc/Bzl strategy, on the other hand, utilizes the acid-labile Boc group for N-terminal protection. peptide.com Deprotection is achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.compeptide.com This method requires the use of a stronger acid, like hydrofluoric acid (HF), for the final cleavage of the peptide from the resin. peptide.com

For the synthesis of this compound, the Fmoc strategy is generally preferred due to its milder conditions and easier handling. lifetein.compeptide.com

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid. bachem.comiris-biotech.de This is a critical step to ensure an efficient and complete reaction. bachem.com The activated amino acid then reacts with the free N-terminal amine of the growing peptide chain attached to the resin. amerigoscientific.com

A variety of coupling reagents have been developed to facilitate this process. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group. bachem.com Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium salts. bachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can sometimes lead to side reactions and racemization. bachem.compeptide.com To minimize these issues, they are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.compeptide.com

Phosphonium and Aminium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) are highly efficient and have become popular choices in modern peptide synthesis. bachem.comiris-biotech.de They generally lead to faster reaction times and fewer side reactions. bachem.com

The choice of coupling reagent can depend on the specific amino acids being coupled, as some amino acids are more prone to side reactions or are sterically hindered. acs.org

Table 2: Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Example Reagents | Key Features |

| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives to reduce side reactions. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. bachem.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Fast reaction rates and high coupling efficiency. bachem.comiris-biotech.de |

This table summarizes common classes of coupling reagents and their general characteristics.

In some cases, the coupling reaction may not go to completion, leaving some unreacted N-terminal amino groups on the growing peptide chains. stackexchange.com If these unreacted sites are not blocked, they can react in subsequent coupling steps, leading to the formation of deletion sequences, which are difficult to separate from the desired peptide. stackexchange.com

To prevent this, a "capping" step is often introduced after the coupling reaction. peptide.comyoutube.com This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride, in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIPEA). peptide.comyoutube.com This acetylates any unreacted amino groups, rendering them unreactive in subsequent coupling cycles. stackexchange.comyoutube.com The resulting capped peptides are typically much shorter than the full-length product and can be more easily removed during the final purification. stackexchange.com

The final step in solid-phase peptide synthesis is the cleavage of the completed peptide from the resin support. thermofisher.comnih.govacs.org This process also typically involves the removal of any side-chain protecting groups. thermofisher.com The specific cleavage cocktail used depends on the type of resin and the protecting groups employed. thermofisher.comthermofisher.com

For peptides synthesized using the Fmoc/tBu strategy on an acid-labile resin like Wang resin, a strong acid solution is used for cleavage. peptide.comthermofisher.com A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), often with scavengers added to trap the reactive carbocations that are generated during the deprotection of the side-chain protecting groups. peptide.comthermofisher.comthermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). peptide.com The presence of a tryptophan residue in this compound necessitates the use of scavengers to prevent modification of the indole (B1671886) side chain. peptide.comthermofisher.com

The cleavage reaction is typically carried out for a few hours at room temperature. thermofisher.com After cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. thermofisher.com The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (LPPS) for Short Peptides

Solution-phase peptide synthesis (LPPS), also referred to as liquid-phase peptide synthesis, is a classical yet relevant method for assembling short peptides like this compound. neulandlabs.combachem.com In this approach, the entire synthesis, from the initial coupling of amino acids to the final deprotection, occurs within a homogenous solution. neulandlabs.comcreative-peptides.com This method is particularly advantageous for shorter sequences, often considered economical for peptides around 20 amino acids or less. ambiopharm.com A key benefit of LPPS is the ability to purify intermediates at each stage of the synthesis, which can lead to a higher purity of the final product by addressing errors early. neulandlabs.combachem.com

The process involves the stepwise addition of amino acids, each protected at its reactive functional groups to prevent unwanted side reactions. neulandlabs.com After each coupling step, the resulting peptide intermediate is isolated and purified before proceeding to the next cycle. neulandlabs.com This contrasts with solid-phase peptide synthesis (SPPS), where the growing peptide is anchored to a solid resin, simplifying the removal of excess reagents through simple washing steps. neulandlabs.com While LPPS can be more labor-intensive due to the manual extraction and purification required at each step, it offers meticulous control over the synthesis process. neulandlabs.com

To ensure the specific and controlled formation of peptide bonds, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. creative-peptides.comresearchgate.net This is a fundamental strategy to prevent the polymerization of amino acids and minimize undesirable side reactions during the synthesis. researchgate.netspringernature.com For the synthesis of this compound, this involves protecting the α-amino group of the incoming amino acid and the side chains of serine and tryptophan. peptide.com

Commonly used α-amino protecting groups in solution-phase synthesis include the benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) groups. bachem.compeptide.com The selection of these groups is critical as they must be stable during the coupling reaction and selectively removable without affecting other protecting groups or the newly formed peptide bond. creative-peptides.compeptide.com

The side chains of certain amino acids also require protection. creative-peptides.com For this compound, the hydroxyl group of serine and the indole ring of tryptophan are susceptible to side reactions. The choice of side-chain protecting groups must be orthogonal to the α-amino protecting group, meaning they can be removed under different conditions. peptide.com For instance, if a Boc group is used for the α-amino protection, which is acid-labile, a benzyl-based group might be used for the side chain, which can be removed by hydrogenolysis. peptide.com

Table 1: Common Protecting Groups in Solution-Phase Peptide Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| α-Amino | Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis |

| α-Amino | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) creative-peptides.com |

| Serine (Hydroxyl) | Benzyl | Bzl | Hydrogenolysis |

| Tryptophan (Indole) | Formyl | For | Piperidine peptide.com |

The formation of the peptide bond between two amino acids is facilitated by coupling reagents, which activate the carboxyl group of one amino acid to react with the amino group of another. americanpeptidesociety.org In LPPS, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used due to their efficiency and cost-effectiveness. americanpeptidesociety.org These reagents convert the carboxyl group into a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgissuu.com

To minimize the risk of racemization—the conversion of an L-amino acid to its D-isomer—additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. americanpeptidesociety.orgissuu.com These additives form active esters that are more stable and less prone to racemization. americanpeptidesociety.orgissuu.com

Following each coupling step, the intermediate peptide must be purified to remove unreacted starting materials, byproducts, and the coupling agent. nih.gov A common method for purification in LPPS is extraction, taking advantage of the differing solubilities of the desired peptide and the impurities. nih.gov Crystallization can also be employed to obtain high-purity intermediates. ambiopharm.com The ability to isolate and characterize intermediates at each stage allows for greater process control and ensures the quality of the final peptide. bachem.com

Scaling up the solution-phase synthesis of peptides from the laboratory to an industrial scale presents several challenges. gappeptides.com These include managing reaction volumes, ensuring efficient mixing and heat transfer, and handling large quantities of solvents and reagents. gappeptides.com The process mass intensity (PMI), a measure of the total mass of materials used to produce a certain amount of product, is a critical factor in evaluating the greenness and efficiency of the process. rsc.org

One of the primary challenges in scaling up LPPS is the purification of intermediates. mdpi.com While feasible on a small scale, repeated extractions and crystallizations can become cumbersome and generate significant solvent waste at larger scales. mdpi.com The solubility of longer peptide chains can also decrease, making their handling and purification more difficult. biomatik.com

Furthermore, the use of potentially hazardous reagents and solvents, such as dimethylformamide (DMF), which is an excellent solvent for peptide synthesis but faces increasing regulatory restrictions, poses another challenge. rsc.orgbiomatik.com Therefore, the development of more sustainable and scalable purification techniques and the use of greener solvents are active areas of research. acs.org Group-assisted purification (GAP) chemistry, which involves attaching a tag to the peptide to facilitate its precipitation and purification, is one such innovative approach to address these scale-up challenges. acsgcipr.org

Advanced Synthetic Strategies and Optimization Techniques

To address the limitations of traditional synthesis methods, advanced strategies are continuously being developed to improve the efficiency, purity, and sustainability of peptide production.

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful tool to accelerate peptide synthesis. creative-peptides.comnih.gov By utilizing microwave energy, the reaction mixture can be heated rapidly and uniformly, significantly reducing the time required for both coupling and deprotection steps. creative-peptides.comgoogle.com For instance, amino acid couplings can often be completed in as little as five minutes with microwave irradiation, compared to much longer reaction times in conventional methods. nih.gov

This rapid heating can lead to higher reaction efficiencies and improved product purity by minimizing the occurrence of side reactions. creative-peptides.com The technology has been successfully applied to the synthesis of difficult and long peptide sequences. creative-peptides.com While initially developed for solid-phase synthesis, the principles of microwave heating can also be beneficial in solution-phase synthesis by enhancing reaction rates and overcoming the solubility issues of some protected amino acids. biotage.comnih.gov

Strategies for Reducing Side Reactions and Racemization

Side reactions and racemization are persistent challenges in peptide synthesis that can compromise the purity and biological activity of the final product. gyrosproteintechnologies.com Aspartimide formation, particularly in sequences containing aspartic acid, is a common side reaction that can be mitigated by using specific protecting groups or additives. peptide.comresearchgate.net For example, adding HOBt to the deprotection solution can reduce aspartimide formation. researchgate.net

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another major concern, especially for sensitive amino acids like histidine and cysteine. peptide.comnih.gov The risk of racemization can be minimized by several strategies:

Optimizing Coupling Reagents: Using coupling reagents known for low racemization potential, such as those based on phosphonium salts or the addition of additives like HOBt or HOAt. issuu.compeptide.com

Controlling Reaction Temperature: Lowering the temperature during the coupling step can significantly reduce the rate of racemization. researchgate.net

Choice of Base: The type and amount of base used during the coupling reaction can influence the extent of racemization. Hindered bases like collidine may be employed to minimize this side reaction. researchgate.net

Protecting Group Strategy: The use of specific side-chain protecting groups can also help suppress racemization. For instance, protecting the imidazole (B134444) nitrogen of histidine can reduce its tendency to racemize. peptide.com Recently, the use of a thiol-labile amino protecting group, the DNPBS group, has been shown to greatly decrease α-C racemization compared to standard Fmoc-protected amino acids. nih.gov

Table 2: Strategies to Minimize Common Side Reactions

| Side Reaction | Contributing Factors | Mitigation Strategies |

| Racemization | High temperature, certain amino acids (His, Cys), type of coupling reagent and base. peptide.comresearchgate.net | Lower reaction temperature, use of additives (HOBt, HOAt), use of hindered bases, specific side-chain protection. peptide.comresearchgate.net |

| Aspartimide Formation | Sequences containing Asp, especially Asp-Gly or Asp-Ser. nih.gov | Addition of HOBt to deprotection solution, use of specialized protecting groups on the preceding amino acid's backbone nitrogen. peptide.comresearchgate.net |

| Unwanted Cyclization | N-terminal glutamine in the presence of acid (Boc/Bzl strategy). nih.gov | Use of HCl for Boc-deprotection. nih.gov |

| Protecting Group Migration | Transfer of sulfonyl protecting groups from Arginine to Tryptophan during cleavage. peptide.com | Use of cleavage cocktails with scavengers, indole protection for Tryptophan (e.g., Boc-Trp(For)-OH). peptide.com |

Post-Synthetic Purification and Handling for Research Applications

Following chemical synthesis, the crude peptide product contains the target molecule, this compound, as well as impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. Therefore, rigorous purification is essential to isolate the desired peptide for research applications. Proper handling and storage are equally critical to maintain its integrity and stability.

The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov This technique separates molecules based on their hydrophobicity. phmethods.net In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) that has been modified with C18 (octadecyl) alkyl chains. bachem.comnih.gov

The purification process begins by loading the crude peptide onto the column in a polar mobile phase, usually water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). bachem.compeptide.com The TFA serves to improve peak shape and resolution. hplc.eu A gradient is then applied by gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724) (ACN), in the mobile phase. peptide.com Polar impurities are washed out first, while the peptides are retained on the column. As the mobile phase becomes more nonpolar (higher ACN concentration), the bound peptides are eluted in order of increasing hydrophobicity. bachem.com Fractions are collected and analyzed for purity, and those containing the pure this compound are combined. peptide.com

Table 2: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18-modified silica (wide-pore, ~300 Å) | Provides a hydrophobic surface for peptide interaction. Wide pores accommodate larger peptide molecules. nih.govhplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Polar solvent for initial binding; TFA acts as an ion-pairing agent. peptide.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Nonpolar organic solvent used to elute the peptide from the column. peptide.com |

| Elution Method | Linear Gradient | Gradually increases the concentration of Mobile Phase B to selectively elute peptides based on hydrophobicity. peptide.com |

| Detection | UV Absorbance at 210-220 nm | Detects the peptide bonds, allowing for monitoring of the eluting fractions. bachem.com |

Once the purified fractions of this compound are collected, they are in a dilute aqueous solution, which is not suitable for long-term storage as peptides can degrade via hydrolysis. uk-peptides.compolarispeptides.com Lyophilization, or freeze-drying, is the preferred method to remove the solvent and obtain a stable, dry powder. bachem.comuk-peptides.com

The lyophilization process involves three main steps:

Freezing : The peptide solution is frozen, converting the water into ice. uk-peptides.com

Primary Drying (Sublimation) : The frozen solution is placed under a high vacuum, causing the ice to turn directly into water vapor without passing through a liquid phase. This step removes the majority of the water. uk-peptides.com

Secondary Drying (Desorption) : Any remaining unfrozen water molecules are gently removed, resulting in a dry, porous powder. uk-peptides.com

The resulting lyophilized peptide is significantly more stable than its solution counterpart. uk-peptides.com For optimal long-term storage, the lyophilized powder should be kept in a tightly sealed container in a desiccator, protected from light, and stored at low temperatures, typically -20°C or -80°C. genscript.comsigmaaldrich.comjpt.com This minimizes degradation from moisture, oxidation (especially relevant for the tryptophan residue in the sequence), and temperature fluctuations. genscript.comjpt.com Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold peptide powder. sigmaaldrich.com

Table 3: Recommended Storage Conditions for Lyophilized Peptides

| Condition | Recommendation | Rationale |

| Form | Lyophilized (freeze-dried) powder | Removal of water prevents hydrolysis and microbial growth, greatly enhancing stability. uk-peptides.compolarispeptides.com |

| Temperature | -20°C for short-to-medium term; -80°C for long-term | Low temperatures slow down chemical degradation processes. sigmaaldrich.comjpt.com |

| Atmosphere | Store in a desiccator or with desiccant | Prevents absorption of moisture from the air, which can lead to degradation. genscript.comjpt.com |

| Light | Store in the dark or in an amber vial | Protects light-sensitive amino acids like Tryptophan from photodegradation. genscript.comjpt.com |

| Handling | Aliquot upon reconstitution | Avoids repeated freeze-thaw cycles of peptide solutions, which can cause degradation. genscript.comsigmaaldrich.com |

Structural Biology and Conformational Analysis of L Seryl L Tryptophylglycylglycine

Experimental Approaches to Peptide Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful tool for determining the structure of peptides in solution, mimicking a physiological environment. For a peptide such as L-Seryl-L-tryptophylglycylglycine, 2D NMR experiments like COSY, TOCSY, and NOESY are employed to assign proton resonances and establish through-bond and through-space connectivities. nmims.eduunivr.it

The process begins with the sequential assignment of resonances, linking the spin systems of the individual amino acids (Ser, Trp, Gly, Gly) in the correct order. univr.it The chemical shifts of the Cα and Cβ atoms are particularly informative for identifying amino acid types. univr.it For instance, the characteristic chemical shifts of Glycine (B1666218), which lacks a Cβ atom, and the distinct patterns for Serine and Tryptophan aid in this process. univr.it

Once assignments are complete, Nuclear Overhauser Effect (NOE) data provides distance restraints between protons that are close in space, which is fundamental for calculating the three-dimensional structure. scielo.br The pattern of NOEs, such as the presence or absence of sequential dαN, dNN, and dβN correlations, helps to identify regular secondary structures like helices or β-sheets. univr.it For a short peptide like this, these patterns can reveal tendencies towards specific turn structures or more extended or random coil conformations. nih.gov The coupling constants (J-values), particularly ³J(HNα), can also be used to calculate dihedral angles (φ), further refining the conformational model. nmims.edu

X-ray Crystallography in Peptide Structural Determination

The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the peptide can be determined. nih.gov Studies on other tryptophan-containing oligopeptides have shown that the bulky indole (B1671886) side chain of tryptophan can be readily accommodated within folded structures like β-turns and 3(10)-helices. nih.gov For a tetrapeptide, the formation of a β-turn is a common structural motif. The crystallization of the alpha-subunit of tryptophan synthase, a much larger protein containing tryptophan, demonstrates the feasibility of obtaining diffraction-quality crystals for tryptophan-containing polypeptides. nih.gov

Table 1: Representative Crystallographic Data for a Tryptophan-Containing Protein This table presents data for a larger protein, the Tryptophan Synthase alpha-subunit, to illustrate typical parameters obtained from an X-ray diffraction experiment, as specific data for the tetrapeptide is not available.

| Parameter | Value |

|---|---|

| Space Group | C2 |

| Unit Cell Dimensions | a = 162.27 Å, b = 44.48 Å, c = 71.52 Å, β = 106.56° |

| Resolution | 2.8 Å |

| Molecules per Asymmetric Unit | 2 |

| Solvent Content | 43.18% |

Source: Adapted from Jeong et al., 2004 nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD provides information on the presence of α-helices, β-sheets, turns, and random coil structures. nih.gov

The far-UV CD spectrum (typically 190-250 nm) is dominated by the peptide backbone amide bonds. For this compound, the spectrum would reveal the predominant secondary structural motifs. For instance, a strong negative band around 204 nm and a small positive band near 228 nm would be characteristic of a polyproline II (PPII) type helix, a common conformation for short, flexible peptides. researchgate.net Conversely, the presence of β-turns or other ordered structures would produce distinct spectral signatures. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic side chains, and in this case, would be dominated by the tryptophan residue. The sign and intensity of the tryptophan ¹Lₐ and ¹Lₑ transitions can provide information about the side-chain's conformation and its interactions with the rest of the peptide. nih.gov

Advanced Electron Microscopy Techniques (e.g., Cryo-EM) Applied to Peptide Complexes

Cryogenic electron microscopy (Cryo-EM) has become a revolutionary technique for determining the structures of large macromolecular assemblies. nih.govcreative-biostructure.com However, its application to small molecules like the tetrapeptide this compound is generally not feasible due to its low molecular weight (well below the practical lower limit of ~50 kDa for single-particle analysis). nih.gov Small proteins and peptides are difficult to visualize and align properly from the noisy images produced by cryo-EM. pnas.org

Computational Modeling and Molecular Dynamics Simulations of Peptides

Computational methods are essential complements to experimental techniques, offering predictive insights into the conformational landscape and dynamic behavior of peptides at an atomic level of detail. researchgate.netresearchgate.net

Prediction of Peptide Conformation and Dynamics

Molecular dynamics (MD) simulation is a powerful computational tool used to study the time-dependent behavior of molecules. nih.gov For this compound, an MD simulation would typically start with an initial 3D structure, which is then placed in a simulated aqueous environment. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. nih.gov

These simulations can reveal the conformational flexibility of the peptide, showing how it transitions between different shapes. nih.gov By analyzing the simulation trajectory, researchers can identify the most stable or populated conformations, calculate the root-mean-square fluctuation (RMSF) of atoms to pinpoint flexible regions, and analyze hydrogen bonding patterns. nih.gov For this tetrapeptide, simulations could predict the propensity to form specific intramolecular hydrogen bonds, leading to stable turn-like structures, or to exist as a more flexible, extended chain. The results from MD can be directly compared with experimental data, such as NOE-derived distances from NMR or secondary structure content from CD, to validate and refine the computational models. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Serine |

| Tryptophan |

Analysis of Peptide-Ligand or Peptide-Protein Interactions

The interaction of this compound with ligands or proteins would be governed by a combination of forces stemming from its amino acid composition. The tryptophan residue is particularly important in this context. Its indole side chain can engage in various non-covalent interactions that are fundamental to molecular recognition. acs.org

Peptide-protein interactions are often mediated by specific recognition motifs. The sequence of this compound does not correspond to a universally recognized binding motif, suggesting that its interactions would be highly specific to the binding pocket of a particular protein. The nature of these interactions can be predicted by considering the properties of each residue.

Potential Interactions of this compound Residues:

| Residue | Position | Potential Interaction Types | Potential Interacting Partners |

| L-Serine | 1 | Hydrogen bonding, polar interactions | Amino acid side chains (e.g., Asp, Glu, Asn, Gln), protein backbone atoms |

| L-Tryptophan | 2 | Hydrophobic interactions, π-π stacking, cation-π interactions, hydrogen bonding (indole NH) | Aromatic residues (e.g., Phe, Tyr, Trp), positively charged residues (e.g., Lys, Arg), hydrophobic pockets |

| Glycine | 3 | Backbone-backbone hydrogen bonding | Protein backbone atoms |

| Glycine | 4 | Backbone-backbone hydrogen bonding | Protein backbone atoms |

The tryptophan residue's propensity to interact with membranes is also a key consideration. Tryptophan-rich peptides have been shown to partition into lipid bilayers, with the indole side chain often anchoring the peptide at the membrane-water interface. nih.govnih.gov This suggests that this compound could potentially interact with cell membranes or membrane-associated proteins.

Rational Design Principles for Modulating Peptide Activity Based on Structural Insights

Rational design of peptide-based therapeutics involves modifying the peptide's sequence or structure to enhance its activity, selectivity, or stability. nih.govnih.gov For a peptide like this compound, several strategies could be employed, guided by an understanding of its structure-activity relationship.

One common approach is to introduce conformational constraints to reduce the peptide's flexibility and lock it into a bioactive conformation. This can be achieved through cyclization or by substituting standard amino acids with non-natural ones that restrict backbone rotation. semanticscholar.org Given the flexibility imparted by the two glycine residues, this could be a particularly effective strategy.

Another key area for rational design is the modification of the amino acid side chains to optimize interactions with a target. For instance, the hydroxyl group of serine could be modified to alter its hydrogen bonding capacity. The indole ring of tryptophan is also a prime target for modification. Fluorination of the tryptophan ring, for example, can modulate the strength of cation-π interactions and thereby fine-tune the peptide's binding affinity for its target. acs.org

Strategies for Rational Design of this compound Analogs:

| Design Strategy | Modification Example | Desired Outcome |

| Conformational Constraint | Backbone cyclization | Increased receptor affinity and stability by reducing conformational entropy |

| Substitution of Gly with Alanine | Reduced flexibility, potentially favoring a specific bioactive conformation | |

| Side Chain Modification | Phosphorylation of Serine | Introduce a negative charge to modulate electrostatic interactions or induce conformational changes. nih.gov |

| Fluorination of Tryptophan | Enhance or weaken π-interactions to fine-tune binding affinity. acs.org | |

| Substitution of Trp with other aromatic residues | Alter hydrophobic and aromatic interactions | |

| Improving Stability | N-terminal acetylation or C-terminal amidation | Increase resistance to degradation by exopeptidases. semanticscholar.org |

Ultimately, the successful rational design of analogs of this compound would depend on a detailed understanding of its three-dimensional structure and its interactions with its biological target, which would typically be elucidated through techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling.

Spectroscopic Characterization and Advanced Analytical Detection of L Seryl L Tryptophylglycylglycine

Vibrational Spectroscopy Applications

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Functional Groups

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups and characterizing the bonding within a peptide like L-Seryl-L-tryptophylglycylglycine. The IR spectrum of a peptide is dominated by characteristic absorption bands arising from the vibrations of its constituent amide groups, amino acid side chains, and backbone structure.

Key vibrational modes for peptides include the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, which are indicative of the amide and amino groups. The amide I band, found between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide bond and is particularly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet). The amide II band, located between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

For this compound, specific spectral features would be expected. The indole (B1671886) ring of the tryptophan residue exhibits a characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.netresearchgate.net The spectrum would also show absorptions from the aliphatic C-H bonds of the glycine (B1666218) and serine residues and the C=O group of the carboxylic acid terminus. researchgate.net The presence of the serine residue would contribute O-H stretching vibrations, which can be observed as a broad band.

FTIR studies on L-tryptophan and its derivatives provide a reference for interpreting the spectrum of the tetrapeptide. For instance, the FT-IR spectrum of L-tryptophan shows a distinct N-H stretching vibration of the indole ring at 3400 cm⁻¹, along with bands for the aliphatic C-H bond and the C=O group of the carboxylic acid at approximately 2900 cm⁻¹ and 1600 cm⁻¹, respectively. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amide A (N-H stretch) | Stretching | ~3300 |

| Amide I (C=O stretch) | Stretching | 1600-1700 |

| Amide II (N-H bend, C-N stretch) | Bending/Stretching | 1500-1600 |

| Tryptophan Indole Ring (N-H) | Stretching | ~3400 |

| Carboxylic Acid (C=O) | Stretching | ~1600 |

| Aliphatic (C-H) | Stretching | ~2900 |

| Serine (O-H) | Stretching | Broad band |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "molecular fingerprint" of the peptide. In peptides containing tryptophan, the Raman spectrum is often dominated by the strong signals from the indole ring. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a metal nanostructured surface by orders of magnitude. nih.gov This allows for the detection of peptides at very low concentrations. For tryptophan-containing peptides, the SERS signal is strongly influenced by the interaction of the tryptophan residue with the metal surface. nih.gov Studies have shown that peptides containing tryptophan tend to bind to silver or gold surfaces through the indole ring and the carboxylic end. nih.govresearchgate.net The strong affinity and large polarizability of the tryptophan residue often lead to its ring modes dominating the SERS spectrum. nih.gov

Table 2: Key Raman Bands for Tryptophan Residue in SERS

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

| Indole ring breathing | ~760, ~1010 | Ring deformation |

| C=C stretching of benzene (B151609) ring | ~1550-1620 | Ring stretching |

| Pyrrole ring vibrations | ~1340, ~1360 | Ring deformation |

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Oriented Peptide Structures

Linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecules, or specific functional groups within them, in an ordered sample. nih.govmdpi.com This method involves measuring the differential absorption of linearly polarized infrared light by an oriented sample. By orienting the peptide, for instance in a stretched polymer film or a liquid crystal suspension, one can obtain information about the spatial arrangement of its transition dipole moments. nih.govresearchgate.net

For peptides, IR-LD spectroscopy can provide valuable insights into their secondary structure and the orientation of their peptide bonds. nih.govnih.gov The dichroic ratio, which is the ratio of the absorbance parallel and perpendicular to the orientation axis, of the amide I and amide II bands can be used to determine the average orientation of the peptide backbone. researchgate.net

In the context of this compound, IR-LD studies could reveal the orientation of the peptide backbone and the indole ring of the tryptophan residue relative to an external axis. This information is crucial for understanding the peptide's conformation and its interactions with other molecules. nih.gov

Electronic and Fluorescence Spectroscopy

Electronic and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophores and their local environment.

Tryptophan Fluorescence Spectroscopy for Environmental and Conformational Probing

The intrinsic fluorescence of the tryptophan residue makes it a powerful natural probe for studying the structure and dynamics of peptides and proteins. nih.govbmglabtech.com The fluorescence properties of tryptophan, such as its emission maximum and quantum yield, are highly sensitive to the polarity of its local environment. nih.govrsc.org A blue shift in the emission maximum is typically observed when the tryptophan residue is in a nonpolar environment, while a red shift indicates exposure to a more polar, aqueous environment. nih.gov

For this compound, changes in the tryptophan fluorescence can be used to monitor conformational changes of the peptide in response to different conditions, such as pH, temperature, or binding to other molecules. nih.govnih.gov For example, a study on the binding of the tetrapeptide lysyltryptophylglycyllysine to nucleosome core particles showed that fluorescence quenching of the tryptophyl residue was consistent with stacking interactions between the indole ring and nucleic acid bases. nih.gov

Time-resolved fluorescence can further provide information on the dynamics of the peptide, such as the rotational motions of the tryptophan side chain. nih.gov The fluorescence decay of tryptophan in peptides is often multi-exponential, which can be attributed to the existence of different rotameric structures of the indole ring. nih.gov

Table 3: Tryptophan Fluorescence Properties and Their Interpretation

| Fluorescence Parameter | Environmental Change | Interpretation |

| Emission Maximum (λmax) | Decrease (Blue Shift) | Nonpolar environment, buried residue |

| Emission Maximum (λmax) | Increase (Red Shift) | Polar environment, exposed residue |

| Quantum Yield (Φ) | Increase | Shielded from solvent, less quenching |

| Quantum Yield (Φ) | Decrease (Quenching) | Exposed to quenchers (e.g., water, other residues) |

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and sequence details through fragmentation analysis. nih.gov When coupled with techniques like electrospray ionization (ESI), even complex biomolecules can be gently ionized and analyzed. rsc.org

For this compound, high-resolution mass spectrometry would be employed to determine its monoisotopic mass. The elemental composition of this tetrapeptide is C₂₀H₂₅N₅O₆. The theoretical monoisotopic mass of the neutral peptide is 447.1754 g/mol . In a typical ESI-MS experiment conducted in positive ion mode, the peptide would be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 448.1827.

Tandem mass spectrometry (MS/MS) is utilized to sequence the peptide. nih.gov This involves isolating the precursor ion (e.g., m/z 448.1827) and subjecting it to collision-induced dissociation (CID). This process fragments the peptide backbone at the amide bonds, generating a series of characteristic product ions known as b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus.

The fragmentation of this compound is expected to follow predictable pathways. The presence of a tryptophan residue is of particular note, as it can lead to characteristic fragment ions. nih.gov The immonium ion of tryptophan at m/z 159.09 is a diagnostic marker for its presence in a peptide sequence.

A theoretical fragmentation pattern for this compound is presented below, detailing the expected b- and y-ions.

Table 1: Theoretical MS/MS Fragmentation of this compound ([M+H]⁺ = 448.1827)

| Ion Type | Sequence | Theoretical m/z | Ion Type | Sequence | Theoretical m/z |

|---|---|---|---|---|---|

| b₁ | Ser | 88.0393 | y₁ | Gly | 76.0393 |

| b₂ | Ser-Trp | 274.1037 | y₂ | Gly-Gly | 133.0608 |

| b₃ | Ser-Trp-Gly | 331.1251 | y₃ | Trp-Gly-Gly | 319.1251 |

| b₄ | Ser-Trp-Gly-Gly | 388.1466 | y₄ | Ser-Trp-Gly-Gly | 448.1827 |

This table presents the theoretical monoisotopic masses of the primary fragment ions.

Advanced Chromatographic Methods for Separation and Analytical Purity Assessment

The assessment of the purity of a synthetic peptide like this compound is critical and is typically achieved using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). nih.gov These techniques separate the target peptide from any impurities, such as deletion sequences, incompletely deprotected peptides, or other side-products of synthesis.

Reversed-phase HPLC (RP-HPLC) is the most common method for peptide analysis and purification. nih.gov This technique separates molecules based on their hydrophobicity. For a tetrapeptide containing both a polar amino acid (serine) and a hydrophobic aromatic amino acid (tryptophan), a C18 stationary phase is often employed. Elution is typically achieved using a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape.

Ultra-performance liquid chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm). A UPLC method for this compound would provide a more detailed purity profile, capable of separating closely related impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism, particularly useful for polar peptides that may have poor retention in RP-HPLC. rsc.org In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

The purity of the peptide is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram. A typical analytical RP-HPLC method for a peptide like this compound would involve the parameters outlined in the table below.

Table 2: Exemplary Analytical RP-HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 30 °C |

This table provides a representative set of conditions for the analytical separation of the tetrapeptide.

Enzymatic Degradation and Metabolic Fate of L Seryl L Tryptophylglycylglycine

Mechanisms of Peptide Bond Hydrolysis in Biological Systems

The cleavage of peptide bonds is a fundamental biochemical process essential for protein turnover, digestion, and the regulation of bioactive peptides. mdpi.com This hydrolysis is catalyzed by peptidases, which are broadly classified based on their site of action. expasy.org

Peptidases are categorized into two major groups: endopeptidases and exopeptidases. nih.govnih.gov Endopeptidases, or proteinases, cleave peptide bonds within the interior of a polypeptide chain, away from the ends. nih.govnih.gov This action results in the formation of smaller peptide fragments. In contrast, exopeptidases act on the terminal amino acid residues of a peptide. expasy.orgunitslab.com

Exopeptidases are further subdivided into aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which remove the C-terminal amino acid. expasy.orgunitslab.com Dipeptidyl peptidases are a subset of exopeptidases that cleave N-terminal dipeptides. unitslab.com The complete breakdown of a peptide to its constituent amino acids often requires the concerted action of both endo- and exopeptidases. For a relatively small peptide like L-Seryl-L-tryptophylglycylglycine, exopeptidases are the most likely enzymes to initiate degradation.

Dipeptidyl Peptidases (DPP IV): Dipeptidyl peptidase IV (DPP-4), also known as CD26, is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. sangon.com Since the second residue in this compound is tryptophan, not proline or alanine, it is unlikely to be a primary substrate for DPP-4. However, some studies have noted a slow release of dipeptides composed of X-Ser or X-Gly by DPP-4, suggesting that under certain conditions, some minimal interaction might occur, although it would not be the primary degradation pathway.

Aminopeptidases: These enzymes sequentially cleave single amino acids from the N-terminus of peptides. youtube.com Their substrate specificity can be broad or narrow. Aminopeptidase N (APN), for instance, shows a preference for cleaving neutral and hydrophobic residues at the N-terminus. unitslab.com Given that the N-terminal residue of this compound is serine, a polar, neutral amino acid, it is a potential substrate for various aminopeptidases. The initial cleavage would release L-serine, leaving the tripeptide L-tryptophylglycylglycine, which could then be further degraded by the same or other aminopeptidases.

Several classes of enzymes are capable of hydrolyzing tetrapeptides. The specific enzymes involved in the degradation of this compound would depend on their substrate specificity.

Aminopeptidases: As mentioned, these are strong candidates for initiating the degradation of this compound by sequentially removing amino acids from the N-terminus.

Chymotrypsin (B1334515): This digestive endopeptidase preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tryptophan, phenylalanine, and tyrosine. Therefore, chymotrypsin could potentially cleave the bond between tryptophan and glycine (B1666218) in this compound, yielding two dipeptides: L-Seryl-L-tryptophan and glycylglycine.

Pepsin: Another digestive endopeptidase, pepsin, has broad specificity but tends to cleave after aromatic amino acids like tryptophan. nih.gov It could also cleave the Trp-Gly bond.

Carboxypeptidase A4 (CPA4): This exopeptidase preferentially cleaves peptides with C-terminal aromatic or branched-chain amino acids. expasy.org While the C-terminal residue of the intact tetrapeptide is glycine, if this compound were part of a larger peptide where tryptophan was at the C-terminus, CPA4 could be involved in its processing. expasy.org

A summary of potential enzymatic cleavage sites in this compound is presented below:

| Enzyme Class | Potential Cleavage Site | Resulting Products |

| Aminopeptidase | Ser-Trp | L-Serine + L-Tryptophylglycylglycine |

| Chymotrypsin | Trp-Gly | L-Seryl-L-tryptophan + Glycylglycine |

| Pepsin | Trp-Gly | L-Seryl-L-tryptophan + Glycylglycine |

Factors Influencing Enzymatic Degradation Kinetics and Pathways

The rate and pathway of enzymatic degradation of this compound are not static but are influenced by several factors, including environmental conditions and the peptide's own structural characteristics.

The activity of peptidases is highly dependent on the surrounding environmental conditions. Each enzyme has an optimal pH and temperature range at which it functions most efficiently.

pH: Changes in pH can alter the ionization state of amino acid residues in both the enzyme's active site and the peptide substrate, affecting their interaction and the catalytic process. For example, pepsin functions optimally in the highly acidic environment of the stomach (pH 1.5-2.5), while trypsin and chymotrypsin are most active in the alkaline conditions of the small intestine (pH 8). nih.gov The degradation of this compound would therefore vary significantly depending on its location in the gastrointestinal tract.

Temperature: Enzyme activity generally increases with temperature up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a rapid loss of activity. Physiological temperatures in mammals (around 37°C) are generally conducive to the activity of endogenous peptidases.

Ionic Strength: The concentration of salts in the environment can also influence enzyme activity. Ions can interact with charged residues on the enzyme and substrate, potentially altering the enzyme's conformation and its affinity for the peptide.

The table below summarizes the optimal conditions for some relevant peptidases:

| Enzyme | Optimal pH | Optimal Temperature |

| Pepsin | 1.5 - 2.5 | 37 - 42°C |

| Trypsin | ~8 | ~37°C |

| Chymotrypsin | ~8 | ~37°C |

The primary amino acid sequence and the three-dimensional structure (conformation) of a peptide are critical determinants of its susceptibility to enzymatic degradation.

Peptide Sequence: The amino acids flanking the scissile (cleavable) peptide bond play a crucial role in enzyme recognition and binding. As discussed, the presence of tryptophan makes the Trp-Gly bond a target for chymotrypsin. Similarly, the N-terminal serine makes the peptide a potential substrate for aminopeptidases. The presence of a proline residue, for example, can significantly hinder cleavage by many common proteases. nih.gov this compound lacks such cleavage-resistant residues.

Peptide Conformation: The flexibility and secondary structure of a peptide can affect the accessibility of cleavage sites to enzymes. While short linear peptides like tetrapeptides are generally flexible, certain sequences can adopt preferred conformations, such as reverse turns, which might either facilitate or hinder enzyme binding. For this compound, its relatively small size and linear nature likely allow for easy access by various peptidases.

Potential Roles within Biochemical Pathways and Metabolic Intermediacy

The metabolic significance of this compound is intrinsically linked to its breakdown and the entry of its components into the body's metabolic pool. The peptide itself can be viewed as a transient carrier of amino acids, which, once released, participate in a vast network of biochemical reactions.

Hypothetical Involvement of this compound as a Substrate or Product in Enzyme-Catalyzed Reactions

This compound is hypothetically a prime substrate for various proteolytic enzymes. The process of its degradation would involve the hydrolytic cleavage of its peptide bonds, a reaction catalyzed by enzymes known as peptidases or proteases.

The initial and most significant enzymatic attack would likely be carried out by endopeptidases, such as those from the serine protease family. youtube.com Specifically, chymotrypsin is an excellent candidate for the initial cleavage. Chymotrypsin exhibits a strong preference for cleaving peptide bonds on the carboxyl (C-terminal) side of large, hydrophobic amino acid residues. youtube.com The tryptophan residue within the tetrapeptide presents an ideal target for chymotrypsin.

This initial cleavage would break the bond between tryptophan and glycine, yielding two smaller peptide fragments: L-Seryl-L-tryptophan (a dipeptide) and Glycylglycine (a dipeptide). These fragments would then be substrates for other peptidases. Dipeptidases, present in the kidneys and intestines, would complete the degradation by hydrolyzing the remaining peptide bonds to release the free amino acids. nih.gov This stepwise degradation ensures the complete breakdown of the tetrapeptide into its constituent building blocks.

While its role as a substrate is clear, its potential as a product of an enzyme-catalyzed reaction in nature is more speculative. Such peptides could be synthesized by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes found in some microorganisms, but this is not a standard pathway in human metabolism.

| Enzyme Class | Specific Enzyme (Example) | Peptide Bond Cleaved | Resulting Products |

|---|---|---|---|

| Endopeptidase (Serine Protease) | Chymotrypsin | Tryptophyl-Glycyl | L-Seryl-L-tryptophan and Glycylglycine |

| Dipeptidase | Various | Seryl-Tryptophan and Glycyl-Glycine | L-Serine, L-Tryptophan, Glycine (x2) |

Potential for Peptide Fragments to Enter Downstream Metabolic Pathways

Upon complete hydrolysis, the liberated amino acids—L-serine, L-tryptophan, and glycine—are absorbed and integrated into the body's amino acid pool. From there, they enter a multitude of critical downstream metabolic pathways. nih.gov

L-Serine: This non-essential amino acid is a central hub in cellular metabolism. nih.gov It can be synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) and, conversely, can be converted back into intermediates for energy production. wikipedia.org Serine is a crucial precursor for the biosynthesis of numerous vital compounds, including purines and pyrimidines (the building blocks of DNA and RNA), phospholipids, and other amino acids like cysteine and glycine. nih.govwikipedia.org The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for cellular metabolism. nih.govyoutube.com

L-Tryptophan: As an essential amino acid, tryptophan must be obtained from dietary sources. Its most prominent metabolic role is serving as the precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.gov The availability of tryptophan directly influences the rate of serotonin production in the brain. nih.gov Alternatively, tryptophan can be metabolized through the kynurenine (B1673888) pathway, which is involved in producing niacin (vitamin B3) and other immunomodulatory molecules. nih.gov

Glycine: The simplest amino acid, glycine, plays a disproportionately large role in metabolism. It is synthesized primarily from serine. wikipedia.org Glycine is a key component of the antioxidant molecule glutathione (B108866) and is integral to the synthesis of heme (a component of hemoglobin), creatine (B1669601) (involved in energy metabolism in muscle), and bile acids. Furthermore, it contributes significantly to one-carbon metabolism, which is essential for the synthesis of nucleic acids and for methylation reactions. nih.gov

| Amino Acid Fragment | Key Metabolic Pathways Entered | Major Products or Metabolic Roles |

|---|---|---|

| L-Serine | Glycolysis, One-Carbon Metabolism, Purine/Pyrimidine Synthesis | Glycine, Cysteine, Phospholipids, Nucleotides, Energy (via pyruvate) nih.govwikipedia.org |

| L-Tryptophan | Serotonin Synthesis, Kynurenine Pathway | Serotonin, Melatonin, Niacin (Vitamin B3), Kynurenine nih.gov |

| Glycine | One-Carbon Metabolism, Heme Synthesis, Glutathione Synthesis | Porphyrins (Heme), Creatine, Glutathione, Bile Acids nih.govyoutube.com |

Regulation of Metabolic Flux by Peptide-Enzyme Interactions

Metabolic flux, the rate at which molecules move through a biochemical pathway, is tightly regulated. Peptides and their breakdown products can act as important signals in this regulatory network. While this compound itself is not a known signaling molecule, its degradation products can significantly influence metabolic flux through several mechanisms.

The interaction between peptides and enzymes is a cornerstone of metabolic control. nih.gov The rate of degradation of this tetrapeptide would be controlled by the activity and expression of relevant peptidases. This enzymatic activity can be regulated by various factors, allowing the cell to control the release of amino acids from peptide sources based on metabolic demand.

Once released, the concentrations of serine, tryptophan, and glycine directly affect the flux of the pathways they participate in. This is a form of "acceptor control" or substrate availability, a fundamental regulatory strategy. youtube.com For instance:

An influx of serine can drive the serine biosynthetic pathway in reverse to produce glycolytic intermediates or be shunted towards glycine and one-carbon metabolism, depending on the cell's needs for proliferation or antioxidant defense. nih.gov

An increased availability of tryptophan can boost the flux towards serotonin synthesis, assuming the rate-limiting enzyme, tryptophan hydroxylase, is not saturated. nih.gov

Elevated glycine levels can enhance the production of glutathione, bolstering the cell's antioxidant capacity.

This demonstrates a passive but potent form of metabolic regulation. The simple presence and concentration of these amino acid fragments, resulting from peptide-enzyme interactions (i.e., proteolysis), can shift metabolic balances and redirect resources to where they are most needed, from energy production and neurotransmission to macromolecule synthesis and cellular protection. mdpi.com

L Seryl L Tryptophylglycylglycine in Chemical Biology Research and Methodological Development

Design and Synthesis of Peptide-Based Chemical Probes for Biological Systems

The creation of peptide-based chemical probes is a cornerstone of chemical biology, enabling the investigation of complex biological processes. The synthesis of a specific peptide like L-Seryl-L-tryptophylglycylglycine is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). springernature.comacs.orgnih.govwikipedia.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govwikipedia.org

The synthesis of this compound via SPPS would commence with the attachment of the C-terminal glycine (B1666218) to the resin. Subsequently, the following amino acids—glycine, tryptophan, and serine—would be sequentially coupled. Each amino acid is introduced with its α-amino group temporarily protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. wikipedia.org The side chains of reactive amino acids, such as the hydroxyl group of serine and the indole (B1671886) nitrogen of tryptophan, are also protected with permanent protecting groups that are removed at the final cleavage step. After each coupling reaction, the α-amino protecting group is removed, allowing for the next protected amino acid to be added. This cycle of coupling and deprotection is repeated until the desired tetrapeptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed to yield the final this compound peptide. The use of excess reagents can drive the reactions to completion, ensuring high yields of the desired product. nih.gov

Modern advancements in SPPS include the use of automated peptide synthesizers, which have streamlined the process and made it accessible to a broader range of researchers. nih.gov Furthermore, specialized techniques can be employed to overcome challenges associated with the synthesis of "difficult sequences," which may be prone to aggregation. springernature.com The principles of SPPS also allow for the incorporation of non-canonical amino acids or modifications, enabling the design of peptide probes with tailored functionalities for specific biological investigations. nih.gov

Investigation of Peptide Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Understanding how peptides interact with proteins and nucleic acids is fundamental to elucidating their biological roles. The unique composition of this compound, particularly the presence of a tryptophan residue, makes it amenable to a variety of biophysical techniques used to study these interactions.

Fluorescence Spectroscopy: The intrinsic fluorescence of the tryptophan residue serves as a powerful, non-invasive probe of the local environment. bmglabtech.com When the peptide binds to a biological macromolecule, changes in the fluorescence properties of the tryptophan, such as emission maximum wavelength and quantum yield, can be observed. nih.gov For instance, a blue shift in the emission maximum often indicates the movement of the tryptophan residue into a more hydrophobic environment, such as a protein's binding pocket. nih.gov Fluorescence titration experiments, where the concentration of the macromolecule is systematically varied, can be used to determine binding affinities (dissociation constants, Kd). researchgate.net

Table 1: Representative Fluorescence Titration Data for a Tryptophan-Containing Peptide Binding to a Protein This table presents hypothetical data to illustrate the principles of fluorescence titration.

| Protein Concentration (µM) | Fluorescence Intensity (a.u.) | Wavelength of Maximum Emission (nm) |

|---|---|---|

| 0 | 100 | 350 |

| 1 | 90 | 345 |

| 5 | 60 | 340 |

| 10 | 40 | 335 |

| 20 | 25 | 332 |

| 50 | 20 | 330 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about peptide-macromolecule interactions at an atomic level. nih.govnih.gov One common technique is chemical shift perturbation (CSP) analysis, where changes in the chemical shifts of the protein's or peptide's nuclei are monitored upon complex formation. nih.govbcm.edu By isotopically labeling either the peptide or the protein (e.g., with ¹⁵N or ¹³C), a two-dimensional heteronuclear single quantum coherence (HSQC) spectrum can be obtained. Upon binding, residues at the interaction interface will experience a change in their chemical environment, leading to a shift in their corresponding peaks in the HSQC spectrum. These perturbations can be mapped onto the structure of the protein to identify the binding site. bcm.edu

Table 2: Illustrative Chemical Shift Perturbation (CSP) Data for a Protein upon Binding to a Serine-Tryptophan Containing Peptide This table provides example data to demonstrate the concept of CSP analysis.

| Protein Residue # | CSP (ppm) - Without Peptide | CSP (ppm) - With Peptide | Change in CSP (ppm) |

|---|---|---|---|

| 25 | 0.05 | 0.06 | 0.01 |

| 48 (in binding site) | 0.12 | 0.45 | 0.33 |

| 50 (in binding site) | 0.15 | 0.52 | 0.37 |

| 72 | 0.08 | 0.08 | 0.00 |

| 95 (in binding site) | 0.10 | 0.38 | 0.28 |

Mass Spectrometry: Mass spectrometry (MS) is another powerful tool for characterizing peptide-macromolecule interactions. springernature.com Techniques such as electrospray ionization (ESI) can be used under non-denaturing conditions to observe the intact non-covalent complex of the peptide and its binding partner, allowing for the determination of binding stoichiometry. springernature.com Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information about conformational changes in the protein upon peptide binding.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov

Table 3: Exemplary Thermodynamic Parameters for a Peptide-Protein Interaction Measured by ITC This table shows representative thermodynamic data for a peptide binding to a protein.

| Parameter | Value |

|---|---|

| Dissociation Constant (Kd) | 5 µM |

| Enthalpy Change (ΔH) | -10 kcal/mol |

| Entropy Change (TΔS) | -3 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -7 kcal/mol |

| Stoichiometry (n) | 1:1 |

The study of peptide interactions with nucleic acids can also be approached using similar techniques. For instance, changes in the tryptophan fluorescence of this compound could be monitored upon titration with DNA or RNA to assess binding.

Development of New Chemical Tools and Methodologies for Peptide Study and Manipulation

Peptides like this compound serve as scaffolds for the development of novel chemical tools and methodologies that expand the capabilities of chemical biologists. nih.govnih.govresearchgate.netdur.ac.ukrsc.org The ability to synthesize peptides with precise sequences and to incorporate modifications allows for the creation of probes for a wide range of applications.

One area of development is the creation of peptide-based inhibitors of protein-protein interactions (PPIs). researchgate.net By designing peptides that mimic the binding interface of a protein complex, it is possible to disrupt the interaction and study its biological consequences. This compound could be used as a starting point for designing such inhibitors, with its sequence being modified to enhance binding affinity and specificity for a target protein.

Furthermore, the principles of peptide chemistry are being applied to develop new methods for site-specific protein modification. nih.gov This involves the development of bioorthogonal reactions that allow for the selective labeling of proteins with probes for imaging or functional studies. A peptide like this compound could be functionalized with a bioorthogonal handle, which could then be used to attach it to a protein of interest.

The development of peptide-based tools also extends to the study of nucleic acids. For example, peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a peptide-like backbone. acs.org These molecules can bind to complementary DNA or RNA with high affinity and specificity and are resistant to enzymatic degradation. While this compound is not a PNA, the chemical principles underlying its synthesis are foundational to the construction of more complex peptide-based tools for nucleic acid research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.